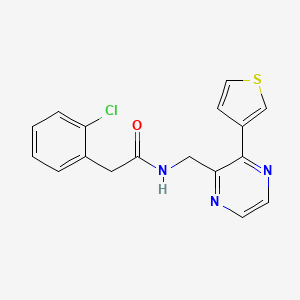

![molecular formula C21H17ClF9N5O4S B3003061 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2,2,2-trifluoroacetamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide CAS No. 2059494-61-8](/img/structure/B3003061.png)

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2,2,2-trifluoroacetamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2,2,2-trifluoroacetamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide" is a complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide-based compounds and their synthesis, molecular structures, and potential applications in medicine, such as antiviral and anticancer activities.

Synthesis Analysis

The synthesis of benzamide derivatives can involve multiple steps, including reactions with isothiocyanates, alkylation, and reactions with hydrazine . Another approach includes the use of mesitylene sulfonyl chloride, ethylacetohydroxymate, and triethylamine in dimethylformamide, followed by hydrolysis and amination to produce benzoyl/benzene sulfonyl imino ylides, which are then reduced to yield the target compounds . These methods highlight the complexity and versatility of synthetic routes available for creating benzamide-based molecules.

Molecular Structure Analysis

The molecular structures of benzamide derivatives are characterized using techniques such as mass spectroscopy, 1H NMR spectroscopy, IR spectroscopy, and X-ray analysis . These techniques allow for the detailed understanding of the molecular framework and the confirmation of the synthesized structures.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including alkylation, cyclocondensation, and coupling with diazonium chlorides . These reactions can lead to the formation of a wide range of heterocyclic compounds, such as aminopyrazoles, pyridones, iminocoumarins, and arylhydrazononitriles, which can further react to form other derivatives like 1,2,4-triazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms and trifluoromethyl groups can significantly affect the lipophilicity, stability, and reactivity of these compounds . These properties are crucial for their potential biological activities and their suitability as pharmaceutical agents.

Case Studies

The papers provided discuss the evaluation of benzamide derivatives for their anti-influenza A virus activity and anticancer properties . For instance, certain synthesized compounds showed significant antiviral activities against the H5N1 strain of bird flu influenza . In the context of anticancer research, some benzamide derivatives exhibited cytotoxic effects on various breast cancer cell lines , and others showed a broad range of activity against tumor cell lines . These case studies demonstrate the therapeutic potential of benzamide derivatives in treating diseases.

Aplicaciones Científicas De Investigación

Nonaqueous Capillary Electrophoresis : Utilized in the separation of related substances such as imatinib mesylate (IM) and its related compounds, demonstrating the potential for quality control in pharmaceuticals (Ye et al., 2012).

Synthesis for PET Imaging Agents : A study on the synthesis of derivatives for positron emission tomography (PET) imaging agents targeting B-Raf(V600E) in cancers, exemplifying the compound's utility in diagnostic imaging (Wang et al., 2013).

Structural Analysis in Crystallography : Used in structural analysis to understand molecular geometry, as demonstrated in the study of fluazinam, a fungicide, providing insights into molecular interactions and design (Jeon et al., 2013).

Investigation in Drug Metabolism : Key in understanding the metabolism of pharmaceuticals such as flumatinib, a tyrosine kinase inhibitor, indicating its role in pharmacokinetics and drug development (Gong et al., 2010).

Exploration of Unique Metabolic Pathways : Involved in studies exploring the metabolism and excretion of compounds like GDC-0449 (vismodegib), providing critical insights for drug development and safety (Yue et al., 2011).

Glycine Transporter Inhibition Studies : Utilized in the development of novel glycine transporter 1 (GlyT1) inhibitors, showcasing its potential in neurological research (Yamamoto et al., 2016).

Identification of Potassium Channel Openers : Played a role in the identification of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, contributing to epilepsy and pain management research (Amato et al., 2011).

Propiedades

IUPAC Name |

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-[(2,2,2-trifluoroacetyl)amino]-5-[4-(trifluoromethylsulfonyl)piperazin-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF9N5O4S/c22-14-7-11(19(23,24)25)9-32-16(14)10-33-17(37)13-8-12(1-2-15(13)34-18(38)20(26,27)28)35-3-5-36(6-4-35)41(39,40)21(29,30)31/h1-2,7-9H,3-6,10H2,(H,33,37)(H,34,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPIIDANRPKUPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=C(C=C2)NC(=O)C(F)(F)F)C(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF9N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2,2,2-trifluoroacetamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3002981.png)

![2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride](/img/structure/B3002982.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3002983.png)

![3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B3002985.png)

![2-[3-(azepan-1-yl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3002989.png)

![2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate](/img/structure/B3002991.png)

![1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one](/img/structure/B3002992.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3002994.png)

![4-ethyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B3002998.png)